The IC50 for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 10 nM. The inhibition of the GABA-dependent Cl- current occurs at 5.3 nM.
Experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Cloflubicyne up to 10 μM.
This is a potent non-competitive GABA antagonist, a convulsant and a laboratory insecticide. Organofluorate compound, synthetic
Cloflubicyne
CAS No.: 224790-70-9
VCID: VC20765090
Molecular Formula: C11H6Cl2F6N2
Molecular Weight: 351.07 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of CloflubicyneCloflubicyne is a synthetic chemical compound classified as a chlorinated derivative of bicyclic compounds. Its IUPAC name is 5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile, and it has the molecular formula Structural FormulaThe structural formula for Cloflubicyne is depicted using the SMILES notation:
Mechanism of ActionCloflubicyne acts primarily as a GABA receptor antagonist, leading to convulsant effects due to its ability to inhibit GABA's inhibitory function in the brain. This mechanism contributes to its classification as a potent convulsant agent, making it significant in neuropharmacological research . Toxicity ProfileThe compound exhibits high toxicity levels, with an LD50 (lethal dose for 50% of subjects) of approximately 0.1 mg/kg when administered intraperitoneally in mice . Such toxicity underscores the need for careful handling and consideration in any potential therapeutic applications. Pharmacological StudiesResearch indicates that Cloflubicyne has significant effects on neuronal excitability and may serve as a model compound for studying GABAergic dysfunctions in various neurological disorders. Comparative Analysis with Other CompoundsThe following table summarizes key characteristics of Cloflubicyne compared to other known GABA antagonists:
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CAS No. | 224790-70-9 | ||||||||||||||||
Product Name | Cloflubicyne | ||||||||||||||||
Molecular Formula | C11H6Cl2F6N2 | ||||||||||||||||
Molecular Weight | 351.07 g/mol | ||||||||||||||||
IUPAC Name | 5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile | ||||||||||||||||
Standard InChI | InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2 | ||||||||||||||||
Standard InChIKey | NTESZNJQNKSALM-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl | ||||||||||||||||
Canonical SMILES | C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl | ||||||||||||||||
Reference | - Middelton et al., J. Fluor. Chem.(1982) 20:397-418- Fetisov et al., J. Fluor. Chem.(1991) 54:301 | ||||||||||||||||
PubChem Compound | 5067794 | ||||||||||||||||
Last Modified | Sep 12 2023 |
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